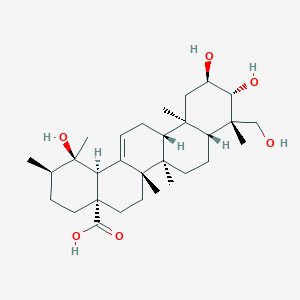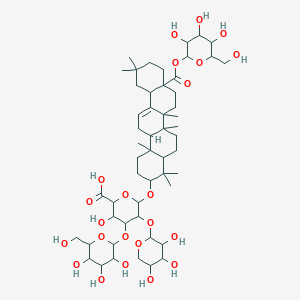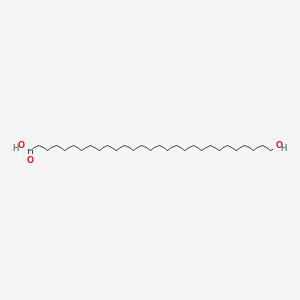
alpha-Turmerone
説明
Alpha-Turmerone is a chemical compound of the sesquiterpene class . It is found in turmeric (Curcuma longa), from which it derives its name, as well as other related plants such as Curcuma caesia . Alpha-Turmerone is one of the primary components in the volatile oil of turmeric’s rhizome . It has been reported to have anti-inflammatory, immunomodulatory, antiproliferative, and antifungal activities .
Synthesis Analysis
The volatile turmeric oil, which contains alpha-Turmerone, is extracted from dried rhizomes, containing about 5–6% oil . It is generally extracted by steam distillation, and processing and extraction techniques play a vital role in maximizing oil yield . Supercritical extraction, using carbon dioxide, is also used to extract volatile oil and oleoresin .Molecular Structure Analysis
Alpha-Turmerone is defined as 2-methyl-6-(4-methylcyclohexa-2,4-dien-1-yl)-hept-2-en-4-one . It is one of the multiple structural types of turmerones which differ in the number and placement of double bonds .Chemical Reactions Analysis
There is limited data available on the specific chemical reactions involving alpha-Turmerone .科学的研究の応用
Anti-Melanogenic Effects
Research indicates that alpha-turmerone can inhibit melanin synthesis in cells, suggesting its potential use in treating hyperpigmentation disorders and as an additive in whitening cosmetics. It was found to be more effective than curcumin in anti-melanogenic effects, particularly in α-MSH and IBMX-stimulated B16F10 cells (Park et al., 2011).
Anti-Proliferative and Immunomodulatory Activities
Alpha-turmerone has demonstrated significant anti-proliferative activities against various cancer cell lines, including HepG2, MCF-7, and MDA-MB-231. It induced apoptosis in MDA-MB-231 cells, activating caspase pathways. Furthermore, alpha-turmerone and aromatic-turmerone exhibit immunomodulatory effects, enhancing PBMC proliferation and cytokine production (Yue et al., 2010).
Distribution in Mice Upon Inhalation
A study exploring the distribution of inhaled volatile turmerones in mice found that after exposure to volatile turmeric oil, turmerones were distributed in various organs, including the lung, brain, and liver. This suggests potential therapeutic applications through inhalation (Takemoto et al., 2021).
Neuroprotective Effects
Aromatic-turmerone has been shown to inhibit neuroinflammatory molecules in amyloid β-stimulated microglia, which could be beneficial in treating neurodegenerative diseases. It significantly suppressed the production of inflammatory cytokines, chemokines, and ROS, suggesting potential as a therapeutic agent for neurodegenerative disorders (Park et al., 2012).
Stem Cell Proliferation
Research on aromatic-turmerone has shown that it can induce neural stem cell proliferation both in vitro and in vivo. This highlights its potential as a candidate for supporting regeneration in neurological diseases (Hucklenbroich et al., 2014).
Enhancement of Curcumin Absorption
A study on the role of turmerones on curcumin transportation in intestinal Caco-2 cells found that the presence of alpha-turmerone significantly increased the transport of curcumin into the cells. This suggests the potential use of turmeric extract containing both curcumin and turmerones for therapeutic purposes (Yue et al., 2012).
Antiproliferative and Antitumor Activities
A study on the extraction of turmerones from turmeric showed that aromatic turmerone has significant antiproliferative activity against various hepatocellular carcinoma cell lines. It induced apoptosis through reactive oxygen species-triggered intrinsic and extrinsic pathways, suggesting its potential as an anticancer agent (Cheng et al., 2012).
作用機序
Alpha-Turmerone acts as an antibacterial agent against disease-causing bacterium that cause serious infections . It also exhibits anti-cancer properties . The mechanism of action of alpha-Turmerone is not fully understood, but it is believed to enhance cellular antioxidant potency through Nrf2 activation .
Safety and Hazards
特性
IUPAC Name |
2-methyl-6-(4-methylcyclohexa-2,4-dien-1-yl)hept-2-en-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22O/c1-11(2)9-15(16)10-13(4)14-7-5-12(3)6-8-14/h5-7,9,13-14H,8,10H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOCANRBEOZQNAQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CCC(C=C1)C(C)CC(=O)C=C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601318238 | |
| Record name | α-Turmerone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601318238 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
82508-15-4 | |
| Record name | α-Turmerone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=82508-15-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | alpha-Turmerone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082508154 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | α-Turmerone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601318238 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | .ALPHA.-TURMERONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2B9ZC6EB6Y | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | alpha-Turmerone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0037000 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



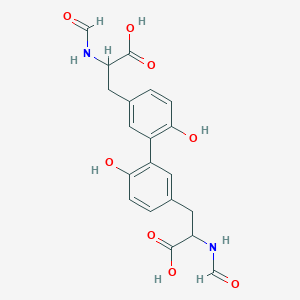
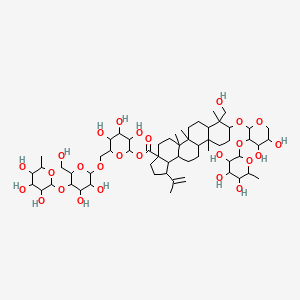
![6-Methoxy-2-phenylimidazo[1,2-b]pyridazine-3-carboxylic acid](/img/structure/B1252512.png)
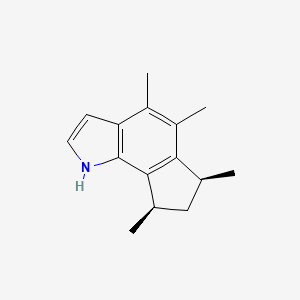
![(2S,7S)-2-(2-hydroxypropan-2-yl)-4-methoxy-7-methyl-2,3,6,7-tetrahydrofuro[3,2-h]isochromen-9-one](/img/structure/B1252514.png)
![5-[2-[2-[2-[2-[4-(3-Azidoanilino)-6-methoxyquinazolin-7-yl]oxyethoxy]ethoxy]ethoxy]ethylcarbamoyl]-2-[3-(dimethylamino)-6-dimethylazaniumylidenexanthen-9-yl]benzoate](/img/structure/B1252515.png)

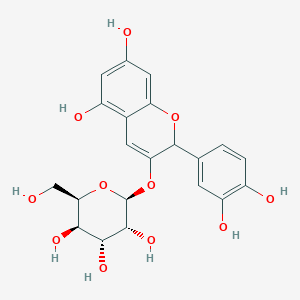

![(1S,3R,8R,11R,12S,15R,16R)-15-[(2R)-5-hydroxy-6-methylhept-6-en-2-yl]-7,7,12,16-tetramethylpentacyclo[9.7.0.01,3.03,8.012,16]octadecan-6-one](/img/structure/B1252522.png)
